molecular formula C18H19FN4O B2873359 Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone CAS No. 2379988-64-2

Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone

Cat. No. B2873359
M. Wt: 326.375
InChI Key: NUQQQRARIXKPET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s not possible to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without a specific structural diagram or additional data, a detailed analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Again, without specific literature or experimental data, a detailed analysis isn’t possible .


Physical And Chemical Properties Analysis

Some general properties can be inferred from the compound’s structure. For example, the presence of a fluorine atom could make the compound relatively stable and unreactive. The piperazine ring could make the compound basic .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it’s a drug, future research might focus on optimizing its properties, studying its effects in different populations, or exploring new therapeutic applications .

properties

IUPAC Name

cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c19-15-16(13-4-2-1-3-5-13)20-12-21-17(15)22-8-10-23(11-9-22)18(24)14-6-7-14/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQQQRARIXKPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoro-6-phenylpyrimidine

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